Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride
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Overview
Description
Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C15H17BrClNS and a molecular weight of 358.73 g/mol . This compound is known for its unique structure, which includes a benzenemethanamine core substituted with a 3-bromophenylthio group and N,N-dimethyl groups, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the 3-bromophenylthio intermediate: This step involves the reaction of 3-bromophenylthiol with an appropriate halogenated precursor under controlled conditions.
Coupling with benzenemethanamine: The intermediate is then coupled with benzenemethanamine in the presence of a suitable catalyst, such as palladium, to form the desired product.
N,N-dimethylation: The final step involves the N,N-dimethylation of the amine group using dimethyl sulfate or a similar reagent.
Formation of the hydrochloride salt: The product is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of
Properties
CAS No. |
139009-36-2 |
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Molecular Formula |
C15H17BrClNS |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16BrNS.ClH/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;/h3-10H,11H2,1-2H3;1H |
InChI Key |
RCHMSNAOUWDHQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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